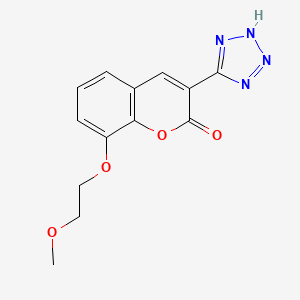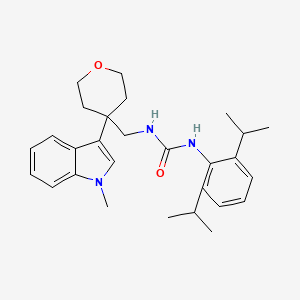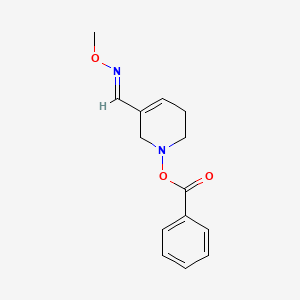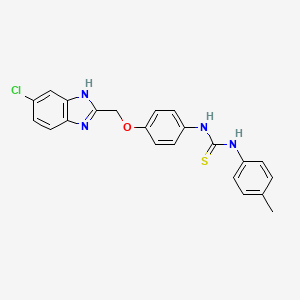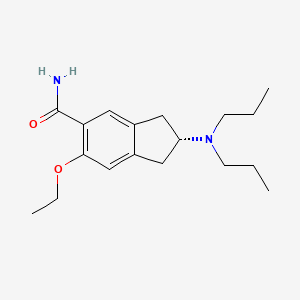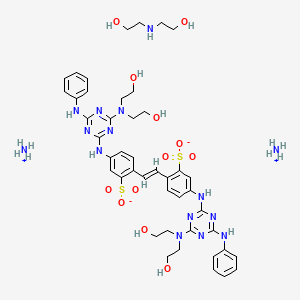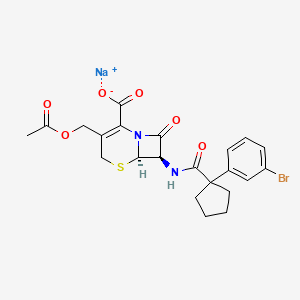
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-8-oxo-, monosodium salt, (6R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-8-oxo-, monosodium salt, (6R-trans)-” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, introduction of functional groups, and final modifications to achieve the desired structure. Common synthetic routes may include:
Formation of the Bicyclic Core: This step involves the cyclization of precursor molecules under specific conditions, such as high temperature and the presence of catalysts.
Introduction of Functional Groups: Functional groups like the acetyloxy and bromophenyl groups are introduced through reactions such as esterification and halogenation.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific transformations being carried out. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where its specific functional groups and stereochemistry are advantageous.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved depend on the specific application and the nature of the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclic structures with functional groups such as acetyloxy, bromophenyl, and carbonyl groups. Examples include:
Penicillins: Bicyclic antibiotics with a similar core structure.
Cephalosporins: Another class of antibiotics with a bicyclic core and various functional groups.
Carbapenems: Antibiotics with a bicyclic structure and unique functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
143433-71-0 |
|---|---|
分子式 |
C22H22BrN2NaO6S |
分子量 |
545.4 g/mol |
IUPAC名 |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H23BrN2O6S.Na/c1-12(26)31-10-13-11-32-19-16(18(27)25(19)17(13)20(28)29)24-21(30)22(7-2-3-8-22)14-5-4-6-15(23)9-14;/h4-6,9,16,19H,2-3,7-8,10-11H2,1H3,(H,24,30)(H,28,29);/q;+1/p-1/t16-,19-;/m1./s1 |
InChIキー |
IXODTEKBOKFIJW-LJLRIERRSA-M |
異性体SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Br)SC1)C(=O)[O-].[Na+] |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Br)SC1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


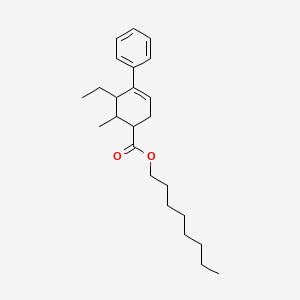


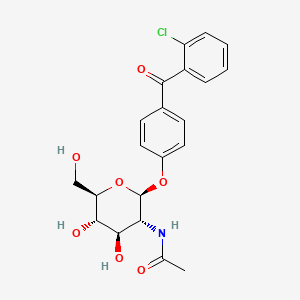
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
